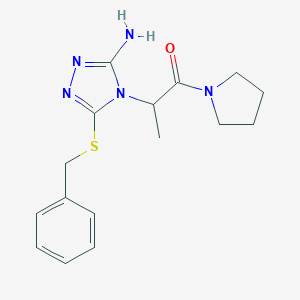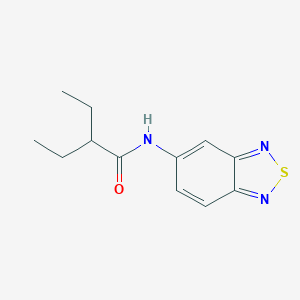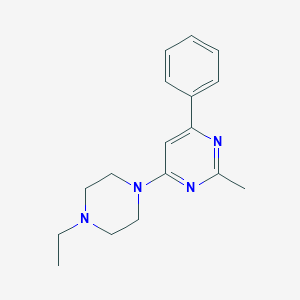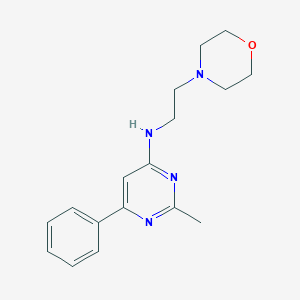![molecular formula C14H22N2O B256217 1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
1-[3-(3-Methoxyphenyl)propyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Methoxyphenyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MPP or 3-methoxyphenylpiperazine. The compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various medical conditions.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(3-Methoxyphenyl)propyl]piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. The compound also has affinity for dopamine and adrenergic receptors. The activation of these receptors is thought to contribute to the anxiolytic and antidepressant effects of the compound.
Biochemical and Physiological Effects:
Research has shown that this compound has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. The compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, this compound has been found to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(3-Methoxyphenyl)propyl]piperazine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, one limitation of using the compound is its relatively low potency, which may limit its effectiveness in treating certain conditions.
Direcciones Futuras
There are several future directions for research on 1-[3-(3-Methoxyphenyl)propyl]piperazine. One area of interest is the development of more potent derivatives of the compound that could be used as therapeutic agents. Another area of research is the investigation of the compound's potential as a treatment for substance abuse disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on the immune system.
Métodos De Síntesis
The synthesis of 1-[3-(3-Methoxyphenyl)propyl]piperazine involves the reaction between 3-methoxyphenylacetonitrile and piperazine in the presence of a reducing agent such as lithium aluminum hydride. The reaction results in the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
1-[3-(3-Methoxyphenyl)propyl]piperazine has been studied extensively for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. The compound has been tested in animal models for its efficacy in treating anxiety, depression, and schizophrenia. It has also been studied for its potential as a treatment for substance abuse disorders.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
1-[3-(3-methoxyphenyl)propyl]piperazine |
InChI |
InChI=1S/C14H22N2O/c1-17-14-6-2-4-13(12-14)5-3-9-16-10-7-15-8-11-16/h2,4,6,12,15H,3,5,7-11H2,1H3 |
Clave InChI |
LFSNEMOUKYWWBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCCN2CCNCC2 |
SMILES canónico |
COC1=CC=CC(=C1)CCCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)
![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)
![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)



![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)